

Azepan-4-amine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azepan-4-amine

Cat. No.: B033968

[Get Quote](#)

Azepan-4-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for **Azepan-4-amine**. As a key building block in medicinal chemistry and drug discovery, a thorough understanding of this compound is essential for its effective application in the synthesis of novel therapeutic agents.

Chemical Structure and Properties

Azepan-4-amine, a cyclic amine, features a seven-membered azepane ring with an amine substituent at the 4-position. Its chemical structure and fundamental properties are summarized below.

Molecular Structure:

The structure of **Azepan-4-amine** is characterized by the following IUPAC name and identifiers:

- IUPAC Name: **Azepan-4-amine**
- CAS Number: 108724-15-8[1]

- Molecular Formula: C₆H₁₄N₂ [2]
- Molecular Weight: 114.19 g/mol [2]
- Canonical SMILES: C1CC(N)CCNC1

A two-dimensional representation of the chemical structure is provided in the diagram below.

Figure 1: Chemical structure of **Azepan-4-amine**.

Physicochemical Properties:

While specific experimental data for **Azepan-4-amine** is limited, its properties can be estimated based on its structure and data from the parent azepane molecule.

Property	Value	Source/Comment
Molecular Weight	114.19 g/mol	[2]
Molecular Formula	C ₆ H ₁₄ N ₂	[2]
CAS Number	108724-15-8	[1]
Appearance	Predicted to be a liquid or low-melting solid	Based on the properties of azepane [3]
Boiling Point	Predicted to be higher than azepane (138 °C) due to the additional amine group	Based on azepane data [3]
pKa	Estimated to be in the range of 10-11 for the ring amine and slightly lower for the primary amine	Based on pKa values of similar amines [1][4]
Solubility	Predicted to be soluble in water and polar organic solvents	General property of small amines

Synthesis and Experimental Protocols

A common and effective method for the synthesis of **Azepan-4-amine** is the reductive amination of its precursor, Azepan-4-one. This reaction involves the formation of an imine intermediate from the ketone and an amine source, followed by reduction to the desired amine.

Proposed Synthesis Workflow: Reductive Amination

The diagram below illustrates a typical workflow for the synthesis of **Azepan-4-amine** from Azepan-4-one using a one-pot reductive amination protocol.

[Click to download full resolution via product page](#)

Figure 2: Proposed synthesis workflow for **Azepan-4-amine**.

Detailed Experimental Protocol: Reductive Amination of Azepan-4-one

This protocol is a generalized procedure based on standard reductive amination techniques for cyclic ketones.[\[5\]](#)[\[6\]](#)

- **Reaction Setup:** To a solution of Azepan-4-one (1.0 equivalent) in an anhydrous solvent such as methanol or 1,2-dichloroethane (DCE), add a source of ammonia (e.g., ammonium acetate, 2-5 equivalents).
- **Imine Formation:** Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting ketone.
- **Reduction:** Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5-2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.
- **Reaction Completion:** Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction for the disappearance of the imine intermediate.
- **Work-up:** Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

- Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of methanol in DCM containing a small percentage of triethylamine to prevent tailing).

Analytical Characterization

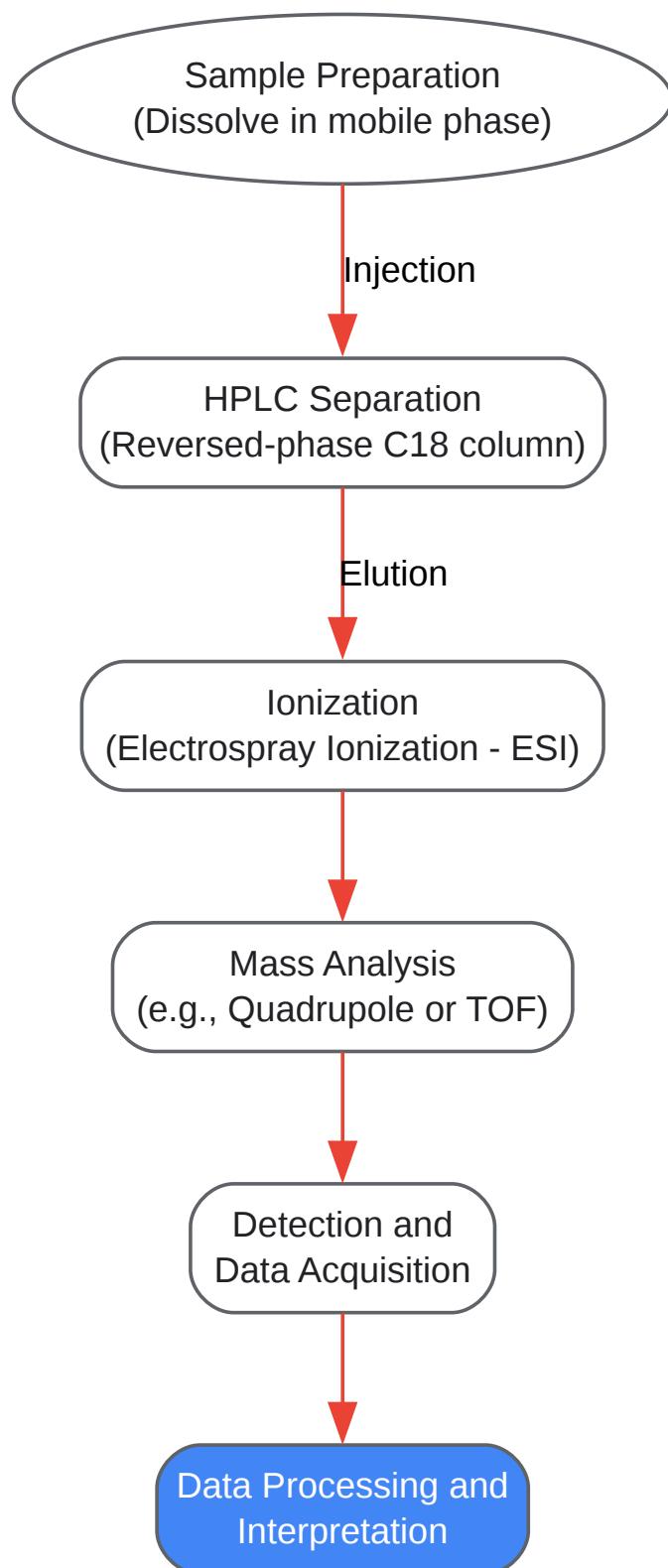
The structure and purity of **Azepan-4-amine** can be confirmed using a variety of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and general principles of spectroscopic analysis of amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Chemical Shift (ppm)	Multiplicity	Assignment
¹ H NMR	~2.5-3.0	m	CH ₂ adjacent to ring NH
	~1.5-2.0	m	Other ring CH ₂
	~2.8-3.2	m	CH bearing the NH ₂ group
	~1.0-2.0 (broad)	s	NH and NH ₂ protons (exchangeable with D ₂ O)
¹³ C NMR	~45-55		C adjacent to ring NH
	~40-50		C bearing the NH ₂ group
	~25-35		Other ring carbons

Infrared (IR) Spectroscopy

The IR spectrum of **Azepan-4-amine** is expected to show characteristic absorptions for its primary and secondary amine functional groups.[7][8]


Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3250	Medium, broad	N-H stretching (two bands for primary amine, one for secondary)
2980-2840	Strong	C-H stretching (aliphatic)
1650-1580	Medium	N-H bending (primary amine)
1250-1020	Medium	C-N stretching
910-665	Broad, strong	N-H wag (primary and secondary amines)

Mass Spectrometry (MS)

In mass spectrometry, particularly with electrospray ionization (ESI), **Azepan-4-amine** is expected to show a prominent protonated molecule $[M+H]^+$ at m/z 115.12. The fragmentation pattern in MS/MS would likely be dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to a nitrogen atom.[9][10]

Analytical Workflow: LC-MS Analysis

The following diagram outlines a typical workflow for the analysis of **Azepan-4-amine** using Liquid Chromatography-Mass Spectrometry (LC-MS).

[Click to download full resolution via product page](#)

Figure 3: General workflow for LC-MS analysis of **Azepan-4-amine**.

Safety and Handling

As with all amine compounds, **Azepan-4-amine** should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Applications in Research and Development

Azepan-4-amine is a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The azepane scaffold is present in a number of biologically active compounds. The primary amine handle on **Azepan-4-amine** allows for a wide range of chemical modifications, making it a versatile starting material for the creation of libraries of compounds for screening and lead optimization.

This guide provides a foundational understanding of **Azepan-4-amine**. For specific applications, further research and experimental validation are recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Azepane - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Azepan-4-amine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b033968#azepan-4-amine-chemical-properties-and-structure\]](https://www.benchchem.com/product/b033968#azepan-4-amine-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com